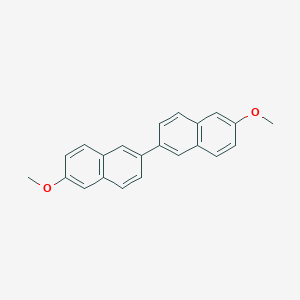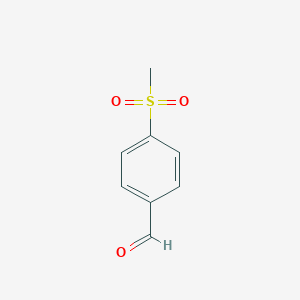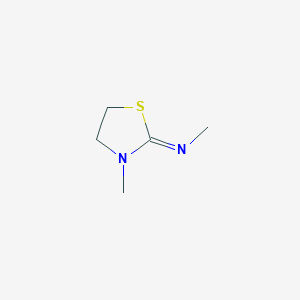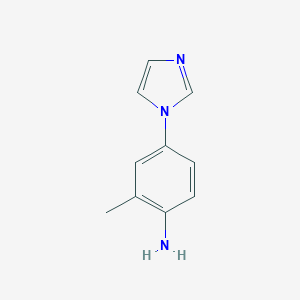
4-(1H-Imidazol-1-yl)-2-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of imidazole-containing compounds like 4-(1H-Imidazol-1-yl)-2-methylaniline can involve multiple pathways, including condensation reactions and ring-closure strategies. A method detailed for related compounds involves starting from suitable precursors such as aldehydes or ketones and reacting them with ammonia or amines under specific conditions to form the imidazole ring, followed by further functionalization to introduce the aniline moiety (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in the imidazole family, including derivatives like 4-(1H-Imidazol-1-yl)-2-methylaniline, is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure contributes to the compound's aromaticity and impacts its electronic properties. Structural analyses, such as X-ray crystallography, provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions (Man-sheng Chen et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coordination with metals. These reactions are influenced by the electron-rich nature of the imidazole ring and the presence of functional groups such as the aniline moiety. The chemical properties of these compounds enable their application in catalysis, as ligands in metal complexes, and in organic synthesis (Sanjay Senapoti et al., 2006).
Applications De Recherche Scientifique
Certainly! Let’s delve into the scientific research applications of 4-(1H-Imidazol-1-yl)-2-methylaniline . This compound belongs to the imidazole family, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives exhibit diverse biological activities, making them valuable in various fields. Here are six unique applications:
-
Medicinal Chemistry
-
Fluorescent Protein Chromophores
-
Antifungal Agents
-
Coordination Polymers (CPs)
Safety And Hazards
Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.
Propriétés
IUPAC Name |
4-imidazol-1-yl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDPJHDTZGULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560431 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)-2-methylaniline | |
CAS RN |
118111-96-9 | |
| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




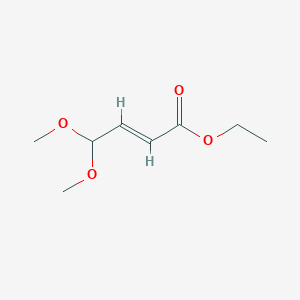
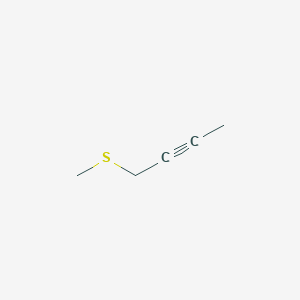
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
